

Validating Computational Models for 2,3-Dihydrothiophene Properties: A Comparative Guide

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Compound of Interest

Compound Name: 2,3-Dihydrothiophene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined physicochemical properties of **2,3-dihydrothiophene** with computationally predicted values, offering a framework for the validation of computational models. The information herein is intended to assist researchers in selecting and evaluating computational methods for predicting molecular properties relevant to drug discovery and development.

Data Presentation: Physicochemical Properties

The following tables summarize key experimental and computational data for **2,3-dihydrothiophene** and its isomer, 2,5-dihydrothiophene. Direct comprehensive computational validation for a wide range of **2,3-dihydrothiophene** properties is not readily available in the reviewed literature; therefore, data for the isomer is presented as a representative example of such validation studies.

Table 1: Experimental Physicochemical Properties of **2,3-Dihydrothiophene**

Property	Experimental Value	Source
Molecular Weight	86.16 g/mol	Cheméo[1]
Normal Boiling Point	385.15 ± 0.60 K (112 °C)	Cheméo, NIST Webbook[1]
Normal Melting Point	163.55 ± 1.00 K (-109.6 °C)	Cheméo, NIST Webbook[1]
Enthalpy of Formation (gas)	90.70 ± 1.30 kJ/mol	Cheméo, NIST Webbook[1]
Enthalpy of Vaporization	37.80 kJ/mol	Cheméo, NIST Webbook[1]
Ionization Energy	8.11 eV	Cheméo, NIST Webbook[1]
Standard Liquid Enthalpy of Combustion	-3086.80 ± 1.00 kJ/mol	Cheméo, NIST Webbook[1]

Table 2: Comparison of Experimental and Computational Dehydrogenation Energy for 2,5-Dihydrothiophene (Isomer of **2,3-Dihydrothiophene**)

Computational Method	Calculated Energy Barrier (kcal/mol)	Experimental Value (kcal/mol)	Reference
B3LYP/6-31G//HF/6-31G	61.34	Good agreement reported	[2]

Note: This data is for the isomer 2,5-dihydrothiophene and serves as an example of computational model validation.

Experimental Protocols

Detailed methodologies for determining the key experimental values cited above are outlined below.

Determination of Boiling Point

The boiling point of volatile organic compounds like **2,3-dihydrothiophene** can be determined using several methods, including simple distillation and the Thiele tube method.[3][4][5]

Simple Distillation Method:

- A small quantity (at least 5 mL) of the liquid is placed in a distilling flask.[3]
- The flask is heated to bring the liquid to a boil.
- A thermometer is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[4]
- The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[3] It is crucial to also record the barometric pressure.[3]

Thiele Tube Method:

- A small amount of the sample is placed in a small tube, along with an inverted capillary tube.[4]
- This setup is attached to a thermometer and heated within a Thiele tube containing mineral oil.[4]
- The sample is heated until a continuous stream of bubbles emerges from the capillary tube.[4]
- The apparatus is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[4]

Determination of Enthalpy of Formation

The standard enthalpy of formation is typically determined indirectly using calorimetry to measure the enthalpy of a reaction involving the compound, and then applying Hess's Law.[6][7][8] For a compound like **2,3-dihydrothiophene**, combustion calorimetry is a common method.[8]

Combustion Calorimetry:

- A precisely weighed sample of the substance is placed in a "bomb" calorimeter, which is a strong, sealed container.[9]
- The bomb is filled with excess pure oxygen under pressure.

- The bomb is submerged in a known quantity of water in an insulated container.
- The sample is ignited, and the complete combustion reaction occurs.
- The temperature change of the water is carefully measured.[\[10\]](#)
- The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[\[9\]](#)
- The standard enthalpy of formation is then calculated using Hess's Law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and SO_2).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

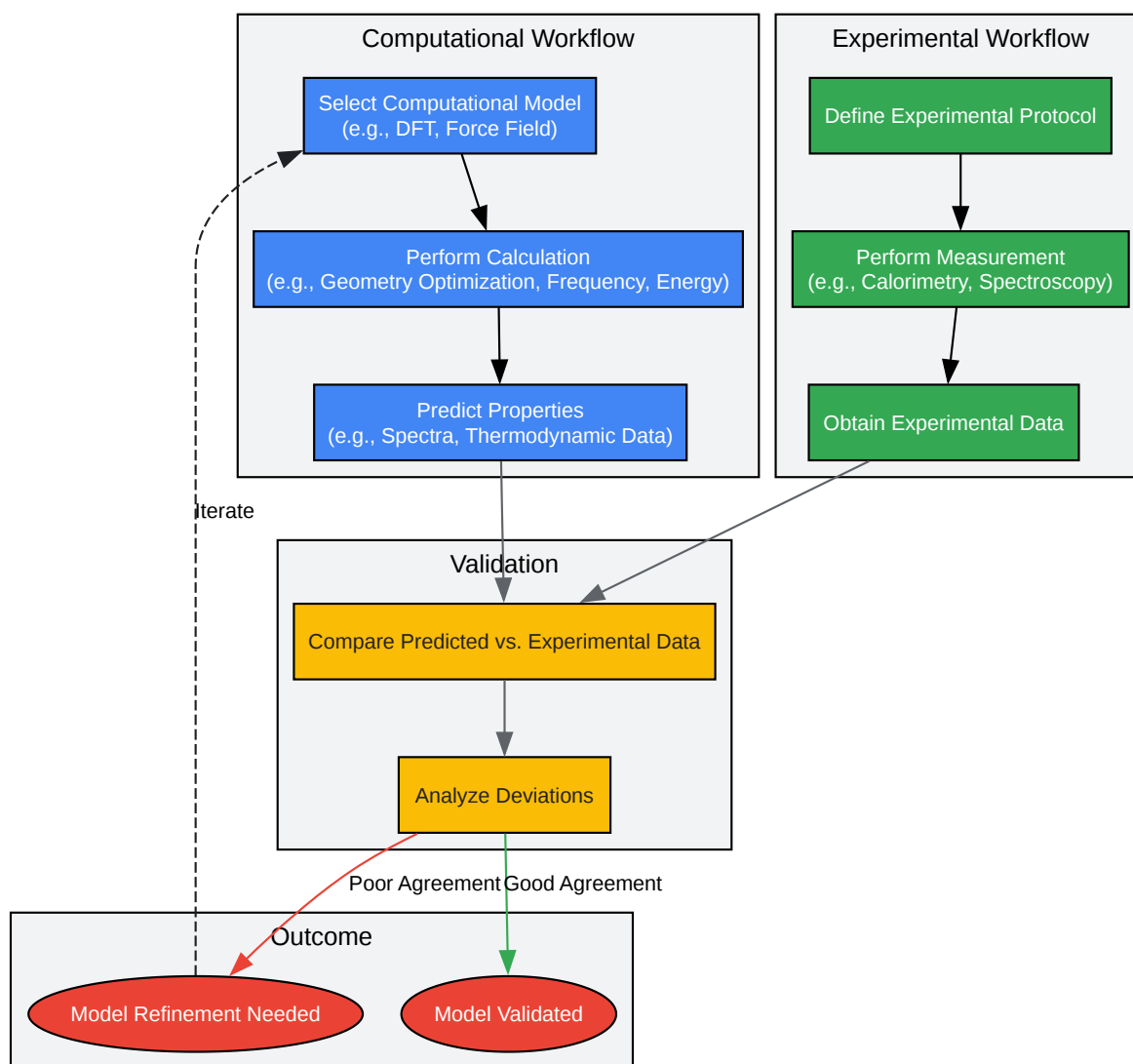
GC-MS is a powerful technique for identifying and quantifying volatile compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

General Protocol:

- Sample Preparation: The sample is typically diluted in a suitable volatile solvent.[\[11\]](#)
- Injection: A small volume of the prepared sample is injected into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. The components of the sample separate based on their boiling points and interactions with the stationary phase.[\[11\]](#)
- Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer.
- Ionization: The molecules are ionized, typically by electron impact.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
- Data Analysis: The mass spectrum of each component is recorded, providing a "fingerprint" that can be used for identification by comparison to spectral libraries. The retention time from the gas chromatography part of the experiment further aids in identification.[\[13\]](#)

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of a computational model for predicting molecular properties against experimental data.



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Caption: Workflow for validating computational models against experimental data.

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